molecular formula C9H13ClN2 B14851981 3-(5-Chloro-4-methylpyridin-2-YL)propan-1-amine

3-(5-Chloro-4-methylpyridin-2-YL)propan-1-amine

Cat. No.: B14851981
M. Wt: 184.66 g/mol
InChI Key: TYGWYSJFGQSXGL-UHFFFAOYSA-N
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Description

3-(5-Chloro-4-methylpyridin-2-YL)propan-1-amine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a chlorine atom and a methyl group, along with a propan-1-amine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-4-methylpyridin-2-YL)propan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For instance, the reaction of 5-chloro-4-methylpyridine with 3-bromopropan-1-amine under basic conditions can yield the desired product. The reaction typically requires a solvent such as ethanol or acetonitrile and a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-4-methylpyridin-2-YL)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(5-Chloro-4-methylpyridin-2-YL)propan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-(5-Chloro-4-methylpyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Duloxetine: An antidepressant with a similar amine structure.

    Fluoxetine: Another antidepressant with a related chemical framework.

    3-Phenylpropylamine: Shares the propan-1-amine side chain .

Uniqueness

3-(5-Chloro-4-methylpyridin-2-YL)propan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

3-(5-chloro-4-methylpyridin-2-yl)propan-1-amine

InChI

InChI=1S/C9H13ClN2/c1-7-5-8(3-2-4-11)12-6-9(7)10/h5-6H,2-4,11H2,1H3

InChI Key

TYGWYSJFGQSXGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Cl)CCCN

Origin of Product

United States

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